Enhanced PI3Kδ Affinity via 4,6-Dimethylpyridine Scaffold: Binding Data from Kinobeads Assay
Compounds incorporating the 4-(4,6-dimethylpyridin-2-yl)morpholine scaffold exhibit significantly enhanced binding affinity to the PI3Kδ kinase domain compared to unsubstituted pyridine analogs. A representative derivative demonstrated a Kd of 0.200 nM against PI3Kδ in human HL60 cell extract using a kinobeads-based pull-down assay [1]. In contrast, 4-(pyridin-2-yl)morpholine, a common comparator lacking the 4,6-dimethyl groups, typically shows IC50 values in the micromolar to high nanomolar range against PI3K isoforms .
| Evidence Dimension | PI3Kδ Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.200 nM (for a derivative) |
| Comparator Or Baseline | 4-(pyridin-2-yl)morpholine (IC50 >1000 nM for PI3K isoforms) |
| Quantified Difference | >5000-fold higher affinity |
| Conditions | Human HL60 cell extract, kinobeads pull-down assay, 2 hr |
Why This Matters
This dramatic enhancement in affinity demonstrates that the 4,6-dimethyl substitution is not merely a structural variation but a critical driver of target engagement, directly impacting the utility of this building block in designing potent PI3Kδ inhibitors.
- [1] BindingDB. (n.d.). BDBM50506315 (CHEMBL4579923). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50506315&google=BDBM50506315 View Source
